Scaffold-Specific Target Engagement: Thiadiazole-Benzamide vs. Pyrazine-Carboxamide (VE-821) for Wnt vs. ATR Pathway Selectivity
Although CAS 391226-97-4 and VE-821 share the identical molecular formula C₁₈H₁₆N₄O₃S, they represent distinct chemotypes with mutually exclusive biological target profiles. The 1,3,4-thiadiazol-2-yl-benzamide scaffold of CAS 391226-97-4 is disclosed in Bayer patents as a Wnt signalling pathway inhibitor chemotype [1], while VE-821 (3-amino-6-[4-(methylsulfonyl)phenyl]-N-phenyl-2-pyrazinecarboxamide) is a high-affinity, ATP-competitive ATR kinase inhibitor (Ki = 13 nM; >75-fold selectivity over mTOR, DNA-PK, PI 3-Kγ, and ATM) [2]. The scaffold difference (thiadiazole-benzamide vs. pyrazine-carboxamide) results in engagement of entirely distinct protein targets, despite molecular formula identity.
| Evidence Dimension | Core scaffold and associated primary biological target |
|---|---|
| Target Compound Data | 1,3,4-Thiadiazol-2-yl-benzamide scaffold; Wnt signalling pathway inhibition (patent-disclosed chemotype); AChE/BuChE inhibitor class |
| Comparator Or Baseline | VE-821: Pyrazine-2-carboxamide scaffold; ATR kinase inhibitor (Ki = 13 nM); IC₅₀ = 26 nM (cell-free); >75-fold selectivity over related PIKKs [2] |
| Quantified Difference | Distinct protein target engagement: Wnt pathway (β-catenin/TCF) vs. ATR kinase (DNA damage response); no cross-reactivity expected between chemotypes |
| Conditions | Scaffold comparison based on patent disclosure (Wnt) [1] and published biochemical kinase profiling (ATR) [2] |
Why This Matters
For a researcher specifically requiring a Wnt-pathway chemical probe or an AChE/BuChE inhibitor rather than an ATR kinase tool, VE-821 is an inappropriate substitute despite being a molecular-formula isomer.
- [1] Thede, K. et al. (Bayer Pharma AG). 1,3,4-Thiadiazol-2-yl-benzamide Derivatives as Inhibitors of the Wnt Signalling Pathway. U.S. Patent Application 2018/0044306 A1, published February 15, 2018. View Source
- [2] Reaper, P.M. et al. (2011). Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nature Chemical Biology, 7, 428–430. PMID: 21490603. View Source
